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Compound of Interest

Compound Name: HR68

Cat. No.: B15549220

Introduction

The designation "HR68" is not a standard nomenclature for a specific protein in widely used
biological databases. It is possible that this refers to a protein with a molecular weight of 68
kDa, a human protein designated with an "H," or is an internal or less common name for a
known protein. Given the context of immunofluorescence and common research applications,
"HR68" may be a reference to CD68, a well-characterized 110 kDa glycoprotein that is heavily
glycosylated and runs anomalously on SDS-PAGE, sometimes appearing smaller. CD68 is a
key marker for macrophages and is extensively used in immunofluorescence to identify these
cells in tissue sections.[1][2]

Alternatively, other important proteins with a molecular weight around 68 kDa include p68 RNA
helicase (DDX5) and Sam68. p68 RNA helicase is involved in RNA processing and has been
shown to be essential for pre-mRNA splicing.[3] Sam68 is an RNA-binding protein implicated in
various cellular processes, including signal transduction and mRNA metabolism.[4]

This document will primarily focus on the application of immunofluorescence for the detection
of CD68, given its prominence as a marker in this technique. The protocols and data provided
are based on commercially available anti-CD68 antibodies. Researchers should always consult
the specific antibody datasheet for detailed information.

Quantitative Data Presentation
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The following table summarizes key quantitative data for commercially available anti-CD68
antibodies suitable for immunofluorescence.

] Recommended
Antibody/Clon Molecular o .
Isotype . Dilution (IHC- Reactivity
e Weight
P)
Human, Monkey,
Mouse IgG1,
[KP1 + C68/684] 110 kDa 1-2 pg/ml Mouse, Rat,
kappa .
Feline
[FA-11] Rat IgG2a Approx. 110 kbDa  Not Specified Mouse
[514H12] Mouse IgG1 Not Specified Not Specified Human

Note: The molecular weight of CD68 is approximately 110 kDa, but it can appear differently on
a Western blot due to glycosylation.[1][2] Dilutions for other applications such as
immunocytochemistry (ICC) or flow cytometry may vary and should be optimized by the end-

user.

Experimental Protocols

Immunofluorescence Staining of CD68 in Formalin-Fixed
Paraffin-Embedded (FFPE) Tissues

This protocol outlines the steps for detecting CD68 in FFPE tissue sections using indirect
immunofluorescence.

Materials:

FFPE tissue slides

Xylene

Ethanol (100%, 95%, 70%, 50%)

Deionized water
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e Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
e Phosphate Buffered Saline (PBS)
e Permeabilization Buffer (e.g., 0.1-0.2% Triton X-100 in PBS)
o Blocking Buffer (e.g., 1-5% BSA or normal serum in PBS)
e Primary antibody (anti-CD68)
¢ Fluorochrome-conjugated secondary antibody
e Nuclear counterstain (e.g., DAPI)
e Mounting medium
e Coverslips
Procedure:
o Deparaffinization and Rehydration:
o Immerse slides in xylene, three times for 5 minutes each.

o Rehydrate the sections by sequential immersion in 100% ethanol (2x10 min), 95% ethanol
(2x10 min), 70% ethanol (2x10 min), and 50% ethanol (2x10 min).

o Rinse with deionized water for 5 minutes.
e Antigen Retrieval:

o Perform heat-induced epitope retrieval (HIER) by immersing slides in pre-heated Antigen
Retrieval Buffer.

o Use a microwave, pressure cooker, or water bath. For microwaving, bring to a boil and
then maintain at a sub-boiling temperature for 10 minutes.

o Allow slides to cool on the benchtop for 30 minutes.
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o Rinse sections in deionized water for 5 minutes.

o Permeabilization and Blocking:

Wash slides with PBS for 5 minutes.

[e]

o If required by the antibody, permeabilize the sections by incubating with Permeabilization
Buffer for 10-15 minutes.

o Rinse with PBS.

o Block non-specific binding by incubating the sections with Blocking Buffer for 1-2 hours at
room temperature in a humidified chamber.

e Primary Antibody Incubation:

o Dilute the anti-CD68 primary antibody to its optimal concentration in Blocking Buffer.

o Aspirate the blocking solution and apply the diluted primary antibody to the sections.

o Incubate overnight at 4°C in a humidified chamber.[5]

e Secondary Antibody Incubation:

o Wash the sections three times with PBS for 5 minutes each.

o Dilute the fluorochrome-conjugated secondary antibody in Blocking Buffer.

o Apply the secondary antibody and incubate for 1-2 hours at room temperature, protected
from light.

» Counterstaining and Mounting:

o Wash the sections three times with PBS for 5 minutes each, protected from light.

o If desired, incubate with a nuclear counterstain like DAPI for 5-10 minutes.

o Rinse with PBS.
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o Mount the coverslip using an anti-fade mounting medium.

e Visualization:

o Examine the slides using a fluorescence or confocal microscope.

Immunofluorescence Staining of CD68 in Cultured Cells

This protocol is for the detection of CD68 in adherent cells grown on coverslips.

Materials:

Cells cultured on coverslips

o Phosphate Buffered Saline (PBS)

» Fixation Solution (e.g., 4% paraformaldehyde in PBS)

e Permeabilization Buffer (e.g., 0.1-0.2% Triton X-100 in PBS)

o Blocking Buffer (e.g., 1-5% BSA in PBS)

e Primary antibody (anti-CD68)

e Fluorochrome-conjugated secondary antibody

e Nuclear counterstain (e.g., DAPI)

e Mounting medium

e Microscope slides

Procedure:

e Cell Fixation:

o Aspirate the culture medium and wash the cells once with PBS.[6]
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o Fix the cells by adding Fixation Solution and incubating for 10-20 minutes at room
temperature.[5]

o Wash the cells three times with PBS for 5 minutes each.

Permeabilization and Blocking:

o Permeabilize the cells by incubating with Permeabilization Buffer for 10 minutes.[7]

o Wash three times with PBS.

o Block non-specific binding by incubating with Blocking Buffer for 1 hour at room
temperature.

Primary Antibody Incubation:

o Dilute the anti-CD68 primary antibody in Blocking Buffer.

o Incubate the coverslips with the diluted primary antibody for 1-2 hours at room
temperature or overnight at 4°C.[7]

Secondary Antibody Incubation:

o Wash the coverslips three times with PBS for 5 minutes each.

o Incubate with the diluted fluorochrome-conjugated secondary antibody for 1 hour at room
temperature, protected from light.

Counterstaining and Mounting:

[¢]

Wash the coverslips three times with PBS for 5 minutes each, protected from light.

Incubate with a nuclear counterstain if desired.

[e]

Wash once with PBS.

o

[¢]

Mount the coverslips onto microscope slides using mounting medium.

Visualization:
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o Image the cells using a fluorescence microscope.

Mandatory Visualizations
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Caption: Indirect Immunofluorescence Workflow for CD68 Detection.
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Signaling Pathway

CD68 is a scavenger receptor that plays a role in phagocytosis and the cellular clearance of
debris.[1] While not a direct signaling molecule in a classical pathway, its function is integral to
macrophage activation and inflammatory responses. The following diagram illustrates a
simplified overview of macrophage activation leading to cytokine production, a process in which
CD68-positive cells are key players.
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Caption: Simplified Macrophage Activation Signaling Pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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